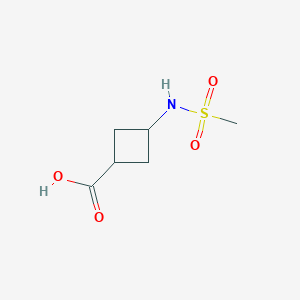![molecular formula C11H9F4NO3 B7590989 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid, also known as FTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FTPA is a fluorinated derivative of the amino acid proline and has been found to exhibit unique biochemical and physiological properties.
Mecanismo De Acción
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid binds to the active site of DPP-IV, resulting in a conformational change that leads to the release of a fluorescent signal. This allows for the detection and quantification of DPP-IV activity in vitro and in vivo.
Biochemical and physiological effects:
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid has been found to exhibit low toxicity and high selectivity for DPP-IV, making it an ideal candidate for use in biochemical and physiological studies. It has also been shown to be stable under a wide range of conditions, making it a versatile tool for research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid is its high selectivity for DPP-IV, which allows for the detection of this enzyme in complex biological samples. However, one limitation is that 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid may not be suitable for use in certain experimental systems due to its potential interactions with other enzymes or molecules.
Direcciones Futuras
There are many potential future directions for the use of 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid in scientific research. Some possible areas of interest include the development of new probes for the detection of other enzymes or molecules, the use of 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid in drug discovery and development, and the exploration of its potential therapeutic applications in the treatment of metabolic disorders and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid's interactions with DPP-IV and other targets.
Métodos De Síntesis
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid can be synthesized through a multi-step process involving the reaction of proline with various reagents. One commonly used method involves the reaction of proline with 2-fluoro-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction yields 3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of enzymes such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an important target for the treatment of type 2 diabetes and other metabolic disorders, and the development of selective and sensitive probes for its detection is crucial for the development of new therapies.
Propiedades
IUPAC Name |
3-[[2-fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-8-2-1-6(11(13,14)15)5-7(8)10(19)16-4-3-9(17)18/h1-2,5H,3-4H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAQNSRPARYDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)

![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)



![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


